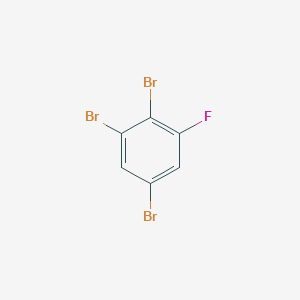

1,2,5-Tribromo-3-fluorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,5-tribromo-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br3F/c7-3-1-4(8)6(9)5(10)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPASTFJJLHVUFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369288 | |

| Record name | 1,2,5-tribromo-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2839-37-4 | |

| Record name | 1,2,5-Tribromo-3-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2839-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,5-tribromo-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,2,5 Tribromo 3 Fluorobenzene

Regioselective Synthesis Strategies for Highly Halogenated Benzenes

The synthesis of polysubstituted benzenes with a specific substitution pattern, such as 1,2,5-Tribromo-3-fluorobenzene, demands precise control over the regioselectivity of the reactions. The directing effects of the substituents on the aromatic ring are paramount in guiding the incoming electrophiles to the desired positions.

Electrophilic Aromatic Substitution Pathways (e.g., directed bromination of fluorobenzene (B45895) derivatives)

Electrophilic aromatic substitution is a fundamental method for the halogenation of benzene (B151609) rings. scribd.com The synthesis of brominated fluorobenzene derivatives typically involves the reaction of a fluorinated benzene precursor with a brominating agent, such as bromine (Br₂), in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). studymind.co.uk The fluorine atom, although deactivating the ring towards electrophilic attack due to its high electronegativity (inductive effect), is an ortho, para-director because of the resonance donation of its lone pair electrons. msu.edumasterorganicchemistry.com

However, fluorobenzene itself is considered a deactivated system for electrophilic aromatic substitution and often requires catalysis to improve the reaction rate. google.com The synthesis of this compound via direct bromination would likely start from a fluorinated and partially brominated intermediate. The existing fluorine and bromine substituents would direct the position of subsequent bromination. For instance, starting with 3-bromo-1-fluorobenzene, the fluorine directs to positions 2, 4, and 6, while the bromine (also an ortho, para-director) directs to positions 2, 4, and 5. The challenge lies in controlling the reaction conditions, such as temperature and stoichiometry, to achieve the desired 1,2,5-tribromo substitution pattern and avoid the formation of other isomers or over-brominated products.

| Starting Material | Brominating Agent/Catalyst | Key Factors | Product Example |

| Fluorobenzene | Br₂ / FeBr₃ | Temperature, Catalyst Choice | p-Bromofluorobenzene google.com |

| Substituted Fluorobenzene | N-Bromosuccinimide (NBS) | Solvent, Lewis Base Additives | Regioselective Aryl Bromides organic-chemistry.org |

| Dichloro-Fluoro-Benzene | Br₂ / FeBr₃ | Temperature (80–100°C), Solvent (DCM) | Ortho-brominated product |

Organometallic Intermediates for Controlled Halogenation

To circumvent the regioselectivity challenges of direct electrophilic substitution, methods involving organometallic intermediates offer a higher degree of control. A powerful strategy for synthesizing polyhalogenated aromatic compounds is through the use of permercurated arenes. publish.csiro.au This method involves the reaction of an aromatic compound with an excess of molten mercuric trifluoroacetate, leading to the substitution of all hydrogen atoms with -HgO₂CCF₃ groups. Subsequent reaction with a halogen source, a process known as bromodemercuration, replaces the mercury groups with bromine atoms in a highly regiocontrolled manner. publish.csiro.au

This approach has been successfully used to synthesize compounds with complex substitution patterns. For example, 1,2,5-tribromo-3,4-dichloro-6-fluorobenzene has been prepared in good yield from the corresponding permercurated arene, demonstrating the viability of this method for producing highly substituted halogenated benzenes. publish.csiro.au Another strategy involves metal-halogen exchange reactions, where a dihalogenated benzene is treated with an organolithium reagent at low temperatures to generate a benzyne (B1209423) intermediate, which can then be trapped. uncw.edu This allows for the construction of specific substitution patterns that might be inaccessible through direct halogenation.

Stepwise Functionalization via Prefunctionalized Intermediates

Stepwise functionalization provides a robust and controllable route to complex molecules by building the substitution pattern in a deliberate sequence. This often involves starting with a precursor that contains a functional group that can be later converted into the desired substituent.

A classic example of this approach is the synthesis of halogenated aromatics from aniline (B41778) derivatives. For instance, the synthesis of the isomeric 1,3,5-tribromo-2-fluorobenzene (B3133544) can be achieved starting from nitrobenzene. youtube.com The synthetic sequence is as follows:

Reduction: Nitrobenzene is reduced to aniline.

Tribromination: Aniline, being a highly activated ring, readily undergoes tribromination with excess bromine water to yield 2,4,6-tribromoaniline (B120722). The powerful activating and directing effect of the amino group ensures high regioselectivity. youtube.com

Diazotization: The resulting 2,4,6-tribromoaniline is treated with sodium nitrite (B80452) in the presence of a strong acid like fluoroboric acid (HBF₄) to form a diazonium salt (2,4,6-tribromobenzene diazonium fluoride). youtube.com

Fluorination (Balz-Schiemann reaction): Gentle heating of the diazonium salt leads to the displacement of the diazo group by fluorine, yielding the final product, 1,3,5-tribromo-2-fluorobenzene. youtube.com

A similar stepwise strategy could be envisioned for this compound, likely starting from a different aniline isomer to direct the bromination to the desired positions before the final fluorine introduction. Another stepwise approach involves the further bromination of partially brominated fluorobenzenes, such as 1,2-dibromo-5-fluorobenzene, where chromatographic separation can be used to isolate the desired tribrominated product.

Mechanistic Investigations of Halogenation Processes on Substituted Benzenes

The mechanism of electrophilic aromatic halogenation is a well-established, multi-step process. msu.edu Understanding this mechanism is crucial for predicting and controlling the outcome of reactions on substituted benzenes.

The process generally involves three key steps:

Generation of the Electrophile: The brominating agent, Br₂, is activated by a Lewis acid catalyst, such as FeBr₃. The catalyst polarizes the Br-Br bond, creating a potent electrophile, often represented as a Br⁺ species complexed with the catalyst (e.g., [FeBr₄]⁻Br⁺). youtube.com

Nucleophilic Attack and Formation of the Arenium Ion: The π-electron system of the benzene ring acts as a nucleophile, attacking the electrophilic bromine atom. This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or a sigma (σ) complex. msu.edumasterorganicchemistry.com

Deprotonation and Restoration of Aromaticity: A weak base, such as the [FeBr₄]⁻ complex, removes a proton from the carbon atom bearing the new bromine substituent. This restores the stable aromatic π-system and yields the final brominated product. msu.edumasterorganicchemistry.com

For substituted benzenes, the existing substituents profoundly influence both the rate of the reaction and the position of the new substituent (regioselectivity). Halogens like fluorine and bromine are deactivating due to their strong electron-withdrawing inductive effect, making the ring less nucleophilic and the reaction slower compared to benzene itself. masterorganicchemistry.com However, they are ortho, para-directing because their lone pairs can be donated via resonance to stabilize the positive charge in the arenium ion intermediate when the attack occurs at the ortho or para positions. The interplay between these inductive and resonance effects determines the final product distribution. researchgate.net In a molecule that already contains multiple halogens, the directing effects of all substituents must be considered collectively to predict the site of further halogenation.

Sustainable and Green Chemistry Approaches in Bromofluorobenzene Synthesis

Modern synthetic chemistry places increasing emphasis on developing environmentally benign processes. preprints.org This involves using less hazardous materials, reducing waste, and improving energy efficiency. For the synthesis of bromofluorobenzenes, green chemistry approaches aim to replace traditional methods that may use toxic reagents or harsh conditions.

Electrochemical Synthesis for C-X Bond Formation

Electrochemical synthesis represents a promising green alternative for forming carbon-halogen (C-X) bonds. oaepublish.com These methods use electrons as the primary "reagent" for oxidation or reduction, avoiding the need for stoichiometric chemical oxidants or reductants and often proceeding under mild conditions. beilstein-journals.orgnih.gov This approach aligns with the principles of green chemistry by minimizing waste and enhancing sustainability. oaepublish.com

In the context of C-Br bond formation, electrosynthesis can be used to generate an electrophilic bromine species in situ from a simple bromide salt like magnesium bromide (MgBr₂). rsc.org The electrochemical oxidation of the bromide ion creates the reactive bromine species, which can then participate in electrophilic substitution or addition reactions. This strategy has been successfully applied to the bromocyclization of various indole (B1671886) derivatives. rsc.org

While a specific electrochemical protocol for the synthesis of this compound is not widely reported, the principle is directly applicable. An electrochemical approach could offer a more controlled and sustainable method for the regioselective bromination of fluorobenzene precursors, potentially reducing the need for Lewis acid catalysts and hazardous solvents. The continuous development in this field is paving the way for cleaner and more efficient syntheses of aryl halides. oaepublish.comchu.edu.cn

Atom Economy and Waste Reduction in Halogenation Reactions

The synthesis of polyhalogenated aromatic compounds, including this compound, traditionally relies on electrophilic aromatic substitution reactions. However, these classic methodologies often exhibit low atom economy and generate significant chemical waste, prompting the development of more sustainable and efficient synthetic routes.

A plausible traditional synthesis of this compound involves the direct bromination of a suitable precursor, such as 1-fluoro-3-bromobenzene, using molecular bromine (Br₂) in the presence of a stoichiometric Lewis acid catalyst like iron(III) bromide (FeBr₃). In this process, for every mole of bromine incorporated into the aromatic ring, one mole of hydrogen bromide (HBr) is produced as a byproduct. This immediately halves the theoretical atom economy of the bromine reagent. Furthermore, the Lewis acid catalyst must be neutralized and removed during the workup, typically through aqueous quenching, which generates a substantial volume of acidic and inorganic salt waste.

A significant challenge in the polybromination of substituted benzenes is the control of regioselectivity. The fluorine atom and the existing bromine atoms on the ring direct incoming electrophiles to specific positions. Poor regioselectivity leads to the formation of a mixture of isomers, reducing the yield of the desired product and necessitating complex purification steps, which in turn generate more waste. For instance, the synthesis of the isomeric 1,3,5-tribromo-2-fluorobenzene involves a multi-step sequence starting from aniline, including reduction, tribromination, diazotization, and a Sandmeyer-type reaction, a pathway with inherently poor atom economy due to the numerous reagents and intermediates. smolecule.comyoutube.com

An older, and now largely obsolete, method for producing highly halogenated aromatics involves permercuration followed by bromodemercuration. publish.csiro.au This process, while effective for exhaustive halogenation, is exceptionally wasteful and hazardous, generating large quantities of toxic heavy metal waste, representing an extremely poor example of atom economy.

To address these shortcomings, advanced synthetic methodologies focus on improving atom economy and minimizing waste through several key strategies: the use of alternative brominating agents, the development of catalytic systems that recycle halogen sources, and the use of greener reaction media.

Alternative Brominating Agents

N-Bromosuccinimide (NBS) is a common alternative to molecular bromine. researchgate.net As a solid, it is safer and easier to handle than the highly corrosive and volatile liquid bromine. However, from an atom economy perspective, NBS is less efficient as only the bromine atom is incorporated into the product, with the succinimide (B58015) portion becoming a waste byproduct. researchgate.net

| Brominating Agent | Formula | Pros | Cons (Atom Economy & Waste) |

| Molecular Bromine | Br₂ | Inexpensive, high bromine content. | Corrosive, hazardous, produces HBr waste (50% of Br atoms wasted). jalsnet.com |

| N-Bromosuccinimide | C₄H₄BrNO₂ | Solid, safer to handle. | Lower atom economy, succinimide byproduct. researchgate.net |

Catalytic and Oxidative Bromination

The use of recyclable catalysts further enhances the green credentials of the synthesis. Ionic liquids, for instance, can serve as both the solvent and catalyst for bromination reactions, often allowing for easy separation and reuse of the reaction medium. sci-hub.ruscispace.combeilstein-journals.org Systems using copper halides in ionic liquids have shown high yields and regioselectivity for the para-bromination of unprotected anilines under mild conditions. beilstein-journals.org Similarly, solid-supported catalysts, such as zeolites or metal oxides, can be employed. researchgate.net These heterogeneous catalysts are easily filtered from the reaction mixture, simplifying product purification and reducing waste. For example, an Fe₂O₃/zeolite catalyst system has been used for the bromination of non-activated aromatic compounds. researchgate.net

| Method | Bromine Source | Catalyst/Reagent | Byproducts | Atom Economy/Waste Profile |

| Traditional | ||||

| Lewis Acid Catalysis | Br₂ | Stoichiometric FeBr₃ | HBr, metal salt waste | Low atom economy due to HBr formation and catalyst waste. nih.gov |

| Advanced | ||||

| Oxidative Bromination | KBr | H₂O₂ (oxidant) | H₂O | High atom economy; water is the only byproduct. researchgate.net |

| Ionic Liquid Medium | NBS | [Bmim]Br | Succinimide, recyclable ionic liquid | Moderate atom economy (due to NBS), but reduced solvent waste and catalyst is recyclable. sci-hub.ru |

| Heterogeneous Catalysis | Br₂ | Fe₂O₃/Zeolite | HBr, recyclable catalyst | Improved waste profile due to catalyst recyclability. researchgate.net |

By shifting from stoichiometric reagents to catalytic systems, particularly those involving in-situ generation of the halogenating agent from bromide salts with clean oxidants, the synthesis of this compound and related compounds can be aligned more closely with the principles of green chemistry, significantly improving atom economy and reducing the generation of hazardous waste.

Reactivity and Complex Chemical Transformations of 1,2,5 Tribromo 3 Fluorobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) on 1,2,5-tribromo-3-fluorobenzene is a key transformation, with the regiochemical outcome and reaction kinetics being intricately linked to the nature of the halogen substituents.

The presence of three bromine atoms and one fluorine atom on the benzene (B151609) ring significantly deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution. pressbooks.pub In SNAr reactions, electron-withdrawing groups on the aromatic ring stabilize the negatively charged intermediate (Meisenheimer complex), thereby accelerating the reaction. masterorganicchemistry.com Both bromine and fluorine are electron-withdrawing through induction.

The regioselectivity of SNAr reactions is dictated by the ability of the substituents to stabilize the intermediate carbanion. Electron-withdrawing groups positioned ortho or para to the leaving group are most effective at this stabilization. pressbooks.pub In this compound, the positions are activated by the multiple halogen atoms. The precise site of nucleophilic attack and which halogen acts as the leaving group depends on a delicate balance of bond strengths and the stability of the resulting intermediate. While empirical data from SNAr reactions can often be used to predict the outcomes of site-selective cross-coupling reactions, other factors such as NMR chemical shifts can also offer insights into the most electrophilic carbon positions. nih.gov

The mechanism of nucleophilic aromatic substitution on polyhalogenated benzenes typically proceeds via an addition-elimination pathway. pressbooks.pub A nucleophile attacks an electron-deficient carbon atom bearing a halogen, forming a resonance-stabilized carbanion known as a Meisenheimer complex. Subsequently, a halide ion is eliminated, and the aromaticity of the ring is restored. pressbooks.pub

In the case of this compound, the displacement of either a bromine or a fluorine atom is possible. The C-F bond is significantly stronger than the C-Br bond, which would suggest that bromide is the better leaving group. However, the high electronegativity of fluorine can make the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. Computational studies on other polyhalogenated systems have sometimes indicated that the stability of the Meisenheimer intermediate is the determining factor for regioselectivity. researchgate.net For some SNAr reactions, particularly with less activated systems or different leaving groups like chloride or bromide, the reaction may proceed through a concerted mechanism rather than a stepwise one. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to functionalize polyhalogenated arenes like this compound. eie.grwiley.comnih.gov

Achieving site-selectivity in the cross-coupling of polyhalogenated arenes, where multiple identical or different halogen atoms are present, is a significant synthetic challenge. nih.govnih.gov The outcome of these reactions depends on factors such as electronic effects, steric hindrance, and the choice of catalyst and ligands. bohrium.com The general mechanism for reactions like the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the catalyst to a carbon-halogen bond, transmetalation with an organometallic reagent, and reductive elimination to form the product and regenerate the catalyst. nih.gov

For polyhalogenated benzenes, oxidative addition typically occurs at the most reactive C-X bond. The reactivity order is generally C-I > C-Br > C-Cl > C-F. researchgate.net Therefore, in this compound, the C-Br bonds are expected to react preferentially over the C-F bond in palladium-catalyzed cross-coupling reactions. Differentiating between the three C-Br bonds is more nuanced and is influenced by the electronic and steric environment of each position. The fluorine atom, being strongly electron-withdrawing, will influence the reactivity of the adjacent C-Br bonds.

The development of new catalysts and ligands is crucial for controlling the selectivity and efficiency of cross-coupling reactions involving polyhalogenated substrates. acs.orgresearchgate.net The choice of ligand can influence the steric and electronic properties of the metal center, thereby directing the catalyst to a specific site on the aromatic ring. acs.org For instance, bulky ligands can favor reaction at less sterically hindered positions.

Recent research has focused on designing ligand scaffolds that can achieve high selectivity in the functionalization of polyhalogenated arenes. nih.gov These advancements allow for the sequential and controlled introduction of different functional groups onto the aromatic core. While specific catalytic systems for this compound are not extensively detailed in the provided search results, the general principles of catalyst design for polyhalogenated arenes are applicable. nih.govbohrium.com

A more advanced strategy for functionalizing aryl halides involves a tandem process of aryl halide isomerization followed by a selective interception reaction. rsc.orgresearchgate.net This approach can lead to substitution patterns that are not accessible through direct substitution methods. rsc.org The process relies on a base-catalyzed isomerization of the aryl halide, which proceeds through aryne intermediates. rsc.orgresearchgate.net

This strategy has been demonstrated for 3-bromopyridines, where base-catalyzed isomerization to 4-bromopyridines is followed by a more facile SNAr reaction at the 4-position. rsc.orgresearchgate.net A similar strategy could potentially be applied to this compound. By inducing isomerization, it might be possible to generate a more reactive regioisomer in situ, which can then be selectively trapped by a nucleophile or a cross-coupling partner. This tandem approach offers a powerful method for achieving unconventional selectivity in the functionalization of polyhalogenated aromatic compounds. rsc.org

Oxidation and Reduction Pathways of Tribromofluorobenzenes

The oxidation and reduction of tribromofluorobenzenes, including the this compound isomer, are influenced by the strong electron-withdrawing nature of the halogen atoms. These substituents deactivate the aromatic ring, making it less susceptible to electrophilic attack compared to benzene.

Oxidation:

Strong oxidizing agents can convert tribromofluorobenzenes into various oxygenated products. For instance, oxidation with reagents like potassium permanganate (B83412) or chromium trioxide can lead to the formation of corresponding quinones or carboxylic acids. smolecule.com The specific product obtained often depends on the reaction conditions and the substitution pattern of the starting material. The electron-withdrawing character of the halogens makes the benzene ring more resistant to oxidation, often requiring harsh reaction conditions.

Reduction:

Conversely, the reduction of tribromofluorobenzenes can be achieved using powerful reducing agents. For example, lithium aluminum hydride or sodium borohydride (B1222165) can be employed to yield dehalogenated products. The reduction may proceed through a stepwise removal of halogen atoms or via the reduction of the aromatic ring to a cyclohexane (B81311) derivative, such as the conversion of 1,3,5-tribromo-2-fluorobenzene (B3133544) to 1,3,5-tribromo-2-fluorocyclohexane. smolecule.com

A summary of potential oxidation and reduction reactions for a representative tribromofluorobenzene is presented in the table below.

| Reaction Type | Reagent Example | Potential Product(s) |

| Oxidation | Potassium permanganate | Quinone, Carboxylic acid |

| Reduction | Lithium aluminum hydride | Dehalogenated benzene, Halogenated cyclohexane |

Halogen Migration Phenomena in Highly Halogenated Aromatic Systems

In highly halogenated aromatic systems, the migration of halogen atoms is a known, albeit often complex, phenomenon. These migrations can be prompted by various stimuli, including heat, light, or the presence of catalysts. While specific studies on halogen migration in this compound are not extensively detailed in the provided search results, general principles governing such rearrangements in polyhalogenated aromatic compounds are relevant.

Halogen migration can occur through radical or ionic intermediates. For instance, in the presence of a radical initiator, a halogen atom can be abstracted, leading to the formation of an aryl radical. This radical can then rearrange, followed by re-halogenation at a different position.

Copper-based catalysts have been shown to influence halogenation and dehalogenation reactions of aromatic compounds, which can involve halogen migration. mdpi.com These catalysts can facilitate the interconversion of different aromatic halogen derivatives, a process sometimes referred to as an "aromatic Finkelstein reaction," where aryl chlorides or bromides are converted to the corresponding iodides or fluorides. mdpi.com

The stability of the resulting rearranged isomer is a significant driving force for halogen migration. The thermodynamic stability of different isomers of polyhalogenated benzenes can vary, influencing the direction of any potential rearrangement.

Chemo-, Regio-, and Stereoselectivity in the Reactions of this compound

The reactivity of this compound in various chemical transformations is dictated by the directing effects of its substituents, leading to specific chemo-, regio-, and stereoselectivity.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of this compound, a key aspect of chemoselectivity arises in reactions involving nucleophilic aromatic substitution. The bromine atoms, being better leaving groups than fluorine under many conditions, can often be selectively replaced by nucleophiles. However, under specific conditions, such as in the presence of certain catalysts or with particular nucleophiles, the fluorine atom might be targeted. For example, in the azidation of 1,3,5-tribromo-2,4,6-trifluorobenzene, selective defluorination occurs. researchgate.net

Regioselectivity:

Regioselectivity concerns the position at which a reaction occurs. In electrophilic aromatic substitution reactions, the combined directing effects of the three bromine atoms and the one fluorine atom on this compound will determine the position of attack by an incoming electrophile. Both bromine and fluorine are ortho-, para-directing groups due to their ability to stabilize the arenium ion intermediate through resonance. smolecule.com However, they are also deactivating due to their inductive electron-withdrawing effects. smolecule.com The substitution pattern on this compound leaves only one hydrogen atom, and its reactivity in electrophilic substitution would be significantly reduced due to the deactivating nature of the four halogen substituents.

In nucleophilic aromatic substitution reactions, the positions of the bromine atoms are not equivalent. The bromine atoms at positions 2 and 5 are ortho to the fluorine atom, while the bromine at position 1 is meta. The electron-withdrawing fluorine atom will have a more pronounced activating effect on the ortho and para positions for nucleophilic attack. Therefore, the bromine atoms at positions 2 and 5 would be expected to be more susceptible to nucleophilic substitution than the bromine at position 1.

Stereoselectivity:

Stereoselectivity is relevant in reactions that create new stereocenters. While the aromatic ring of this compound itself is planar and achiral, reactions that introduce chirality can exhibit stereoselectivity. For example, if a reaction were to lead to the formation of a chiral center on a substituent attached to the ring, the existing substitution pattern could influence the stereochemical outcome.

In (3+2) cycloaddition reactions involving related substituted aromatic compounds, the stereochemistry of the products can be controlled. For instance, the reaction of aryl-substituted nitrile N-oxides with (E)-3,3,3-tribromo-1-nitroprop-1-ene yields specific diastereomers of the resulting isoxazoline (B3343090) products. mdpi.com While this example does not directly involve this compound, it illustrates how the stereochemical course of a reaction can be influenced by the substituents on an aromatic ring.

Computational Chemistry and Theoretical Studies of 1,2,5 Tribromo 3 Fluorobenzene

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for studying the electronic structure and properties of molecules. researchgate.net DFT methods are prized for their balance of computational cost and accuracy, making them suitable for a wide range of chemical systems. osti.gov For 1,2,5-tribromo-3-fluorobenzene, these calculations can elucidate its geometry, vibrational frequencies, and electronic properties, providing a detailed molecular portrait.

Analysis of Electronic Structure and Charge Distribution (e.g., σ-holes, electrostatic potentials)

A key feature of covalently bonded halogen atoms (chlorine, bromine, iodine) is the formation of a "σ-hole," a region of positive electrostatic potential (ESP) located on the outermost portion of the halogen atom, opposite to the covalent bond. nih.govmdpi.comjyu.fi This phenomenon arises from the anisotropic distribution of electron density around the halogen. acs.org

In this compound, the three bromine atoms are expected to exhibit prominent positive σ-holes, rendering them effective halogen bond donors. The magnitude of this positive potential generally increases with the polarizability of the halogen, following the trend I > Br > Cl. acs.org Furthermore, the presence of the highly electronegative fluorine atom on the benzene (B151609) ring acts as a strong electron-withdrawing group, which is known to increase the positive potential of the σ-hole on the neighboring bromine atoms. jyu.fiacs.orgnih.gov

Computational analysis via DFT can map the molecular electrostatic potential surface, visualizing these features. The calculations would likely reveal a belt of negative potential around the equator of the bromine atoms and a distinct positive cap along the C-Br bond axis. jyu.fi This charge distribution is fundamental to understanding the noncovalent interactions, such as halogen bonding, that govern the compound's behavior in condensed phases and its recognition by other molecules. mdpi.com While fluorine can technically form σ-holes, they are typically negative and not expected to act as electrophilic centers.

Table 1: Predicted Electrostatic Potential Features of this compound

| Atomic Site | Feature | Predicted Electrostatic Potential (VS,max) | Role in Intermolecular Interactions |

| Bromine (Br) | σ-hole | Positive | Halogen Bond Donor |

| Bromine (Br) | Equatorial Belt | Negative | Halogen Bond Acceptor / van der Waals interactions |

| Fluorine (F) | σ-hole | Negative | Unlikely to act as a halogen bond donor |

| Aromatic Ring (π-system) | Face | Negative (above/below plane) | π-stacking, interactions with electrophiles |

This table is based on established principles of halogen bonding and σ-hole theory; specific VS,max values would require dedicated DFT calculations.

Reaction Mechanism Elucidation via Potential Energy Surface Analysis

Understanding the chemical reactivity of this compound requires the exploration of potential energy surfaces (PES) for its various possible reactions. researchgate.net A PES is a multidimensional surface that describes the energy of a molecule or system as a function of its geometry. sydney.edu.aunih.gov By mapping this surface, computational chemists can identify stable structures (reactants, products, intermediates) corresponding to energy minima, and transition states, which are saddle points on the PES that represent the energy barrier between minima. researchgate.net

For a molecule like this compound, PES analysis could be used to study reactions such as nucleophilic aromatic substitution or cross-coupling. nih.govresearchgate.net The calculations would trace the reaction pathway, determining the activation energies for substitution at each of the three distinct bromine positions. This allows for the prediction of regioselectivity—that is, which bromine atom is most likely to be replaced in a given reaction. The analysis would involve locating the transition state structures and calculating their energies relative to the reactants, providing a quantitative measure of the reaction barriers. rsc.org Such computational studies can elucidate complex reaction mechanisms that are difficult to observe experimentally. acs.org

Prediction of Thermochemical Properties and Reactivity Parameters

DFT calculations are a reliable method for predicting the thermochemical properties of molecules. aps.orgscholarsresearchlibrary.com For this compound, key thermodynamic quantities such as the standard enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), entropy (S°), and heat capacity (Cp) can be computed. osti.govnih.gov These values are essential for understanding the stability of the compound and for predicting the thermodynamics of reactions in which it participates. While systematic errors can exist in DFT predictions, correction schemes can be applied to improve accuracy relative to experimental data. nih.gov

Beyond thermodynamics, DFT provides critical insights into chemical reactivity through the calculation of various parameters derived from frontier molecular orbital (FMO) theory. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. These values are used to calculate global reactivity descriptors that predict a molecule's behavior.

Table 2: Key Reactivity Descriptors Calculable via DFT

| Descriptor | Formula | Significance |

| Ionization Potential (IP) | IP ≈ -EHOMO | Energy required to remove an electron; susceptibility to electrophiles. |

| Electron Affinity (EA) | EA ≈ -ELUMO | Energy released when an electron is added; susceptibility to nucleophiles. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Relates to chemical stability and reactivity. A larger gap implies lower reactivity. |

| Electronegativity (χ) | χ ≈ (IP + EA) / 2 | A measure of the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | η ≈ (IP - EA) / 2 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A global measure of electrophilic character. mdpi.com |

These calculations help quantify the reactivity of this compound, predicting, for instance, its behavior in electrophilic or nucleophilic reactions.

Molecular Dynamics Simulations for Intermolecular Interactions and Condensed Phase Behavior

While quantum chemical calculations excel at describing individual molecules, molecular dynamics (MD) simulations are used to study the collective behavior of molecules in a condensed phase (liquid or solid). nih.govunimi.it MD simulations model the movements of atoms and molecules over time based on a "force field," which defines the potential energy of the system. aip.orgnih.gov

For this compound, MD simulations can predict bulk properties such as density, enthalpy of vaporization, and diffusion coefficients. nih.gov These simulations provide a dynamic picture of how molecules pack together, how they orient relative to one another, and the nature of the intermolecular forces—including halogen bonding and π-stacking—that dictate the liquid structure and solid-state crystal packing. researchgate.netbiomolmd.org Understanding these interactions is crucial for predicting material properties.

Force Field Development and Refinement for Polyhalogenated Benzenes

Standard, nonpolarizable force fields often fail to accurately model polyhalogenated compounds because they treat atoms as simple point charges. infona.pl This approach cannot capture the anisotropic charge distribution of halogen atoms, specifically the positive σ-hole responsible for halogen bonding. nih.govnih.gov Consequently, these force fields can incorrectly represent intermolecular interactions, leading to inaccurate simulations of condensed-phase properties and ligand-protein binding. researchgate.netnih.gov

To address this, significant research has focused on developing advanced polarizable force fields. These models provide a more nuanced description of electrostatics and are better suited for halogenated molecules. Key examples include:

Drude Oscillator Models: Implemented in force fields like CHARMM, this model introduces a "Drude particle"—a virtual particle attached to the atom—to simulate electronic polarizability. nih.govvu.nlresearchgate.net This allows the molecule's charge distribution to respond to its local electric environment.

Explicit Sigma Holes: An alternative approach, also used in extensions to the CHARMM General Force Field (CGenFF), is to add a positively charged virtual particle at a fixed distance from the halogen atom to explicitly represent the σ-hole. nih.govinfona.plnih.gov

Atomic Multipole Models: Force fields like AMOEBA use a more sophisticated description of the electrostatic potential by assigning atomic multipoles (up to quadrupoles) to each atom, derived from quantum mechanics. nih.govacs.orgnih.gov This inherently captures the non-spherical nature of the charge distribution.

The development of these force fields involves parameterizing them against high-level quantum mechanical data and experimental results for properties like hydration free energies and liquid densities. nih.govnih.gov Such refined force fields are essential for accurate MD simulations of systems containing this compound and other polyhalogenated compounds. researchgate.netnih.gov

Structure-Reactivity and Structure-Selectivity Relationships from Computational Models

Computational models are instrumental in establishing quantitative structure-activity relationships (QSAR) and structure-selectivity relationships. mdpi.com For this compound, these models can explain how its specific substitution pattern dictates its chemical behavior.

By calculating properties like the electrostatic potential on the surface of the molecule and the energies of the frontier molecular orbitals (HOMO and LUMO), computational models can predict the most likely sites for chemical attack. mdpi.com For example, in a nucleophilic aromatic substitution reaction, the LUMO distribution and calculated partial charges can indicate which of the carbon-bromine bonds is most polarized and therefore most susceptible to cleavage. Similarly, the site for electrophilic attack can be predicted by identifying the region with the highest HOMO density or the most negative electrostatic potential.

In the context of transition-metal-catalyzed cross-coupling reactions, computational models can be used to analyze the reaction mechanism in detail. nih.gov For instance, by calculating the distortion and interaction energies of the oxidative addition transition states for each C-Br bond, a model can predict the site-selectivity of the catalyst, rationalizing why one halogen is replaced in preference to others. nih.gov These predictive models are invaluable for designing synthetic routes and for understanding the fundamental factors that control chemical reactivity and selectivity. researchgate.net

Advanced Spectroscopic Characterization Techniques and Interpretation for 1,2,5 Tribromo 3 Fluorobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment and conformational dynamics of 1,2,5-tribromo-3-fluorobenzene. The presence of multiple halogen substituents, each with distinct electronic effects, results in complex but informative NMR spectra.

Multi-Nuclear NMR (e.g., ¹H, ¹³C, ¹⁹F) for Halogen Effects

Multi-nuclear NMR spectroscopy, including ¹H, ¹³C, and ¹⁹F nuclei, provides detailed insights into the electronic perturbations within the benzene (B151609) ring caused by the halogen substituents. The high electronegativity of the fluorine atom significantly influences the electron density distribution, which in turn affects the chemical shifts in both ¹H and ¹³C NMR spectra.

In ¹H NMR, the fluorine atom induces characteristic coupling patterns with adjacent protons. walisongo.ac.id The signals for the aromatic protons are often well-resolved, with the shielding effect of the ¹⁹F atom influencing their chemical shifts. walisongo.ac.id For instance, in related fluorinated compounds, ¹H-¹⁹F coupling constants of approximately 8–12 Hz are observed for adjacent protons.

¹⁹F NMR spectroscopy offers a direct probe of the fluorine environment. In many fluorinated aromatic compounds, the ¹⁹F NMR spectrum consists of a singlet, the chemical shift of which is sensitive to the electronic nature of the other substituents on the ring. walisongo.ac.id This technique is crucial for confirming the presence of fluorine and can aid in determining the molecular structure. walisongo.ac.id

| Nucleus | Observed Effects | Significance |

| ¹H | Complex splitting patterns due to ¹H-¹⁹F coupling. | Elucidation of proton connectivity and conformational analysis. |

| ¹³C | Doublets arising from ¹³C-¹⁹F coupling. | Confirmation of fluorine substitution and analysis of electronic effects on the carbon backbone. |

| ¹⁹F | Characteristic chemical shifts sensitive to the molecular environment. | Direct detection of fluorine and structural verification. |

Advanced 2D NMR Techniques for Connectivity and Dynamics

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex spectra of this compound and for studying its molecular dynamics.

Correlation Spectroscopy (COSY) experiments establish correlations between coupled nuclei, such as ¹H-¹H and ¹H-¹⁹F, which helps in assigning the proton signals and understanding the through-bond connectivity. magritek.com Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are used to correlate the proton signals with their directly attached and long-range coupled carbon atoms, respectively. libretexts.org These techniques provide a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra.

Dynamic NMR (DNMR) measurements can provide insights into the conformational dynamics of the molecule. researchgate.net By studying the NMR spectra at different temperatures, it is possible to determine the energy barriers for processes such as bond rotations. Relaxation time measurements (T1 and T2) offer quantitative information about molecular mobility and intermolecular interactions. magritek.com

High-Resolution Mass Spectrometry (HRMS) for Molecular and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the molecular formula and investigating the fragmentation pathways of this compound. The exact mass measurement provided by HRMS allows for the unambiguous determination of the elemental composition. nih.gov The calculated exact mass for C₆H₂Br₃F is 331.76702 Da. nih.gov

The mass spectrum of this compound is characterized by a distinctive isotopic pattern due to the presence of three bromine atoms (⁷⁹Br and ⁸¹Br isotopes). This results in a series of molecular ion peaks that can be used to confirm the number of bromine atoms in the molecule. The fragmentation pathways observed in the mass spectrum provide valuable structural information. Common fragmentation patterns for halogenated benzenes involve the loss of halogen atoms and the formation of various charged fragments.

| Property | Value | Source |

| Molecular Formula | C₆H₂Br₃F | nih.gov |

| Molecular Weight | 332.79 g/mol | nih.gov |

| Exact Mass | 331.76702 Da | nih.gov |

| Monoisotopic Mass | 329.76907 Da | nih.gov |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Vibrations and Intermolecular Forces

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations and intermolecular forces present in this compound.

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to aromatic C-C stretching, C-H bending, and C-halogen stretching vibrations. The presence of multiple heavy bromine atoms and the fluorine substituent creates a complex fingerprint region, which is unique to the molecule and allows for its identification. The vibrational frequencies are influenced by both the mass of the halogen atoms and the electronic effects of the fluorine substituent.

Raman spectroscopy is complementary to IR spectroscopy and is particularly sensitive to non-polar bonds and lattice vibrations in the solid state. edinst.com The combination of both IR and Raman data provides a more complete picture of the vibrational modes of the molecule.

Correlating Experimental Spectra with Ab Initio Vibrational Frequencies

To gain a deeper understanding of the vibrational spectra, experimental data can be correlated with theoretical calculations. Ab initio and Density Functional Theory (DFT) methods are commonly used to calculate the vibrational frequencies of molecules. researchgate.netresearchgate.net These calculations can help in the assignment of the observed IR and Raman bands to specific vibrational modes. researchgate.net

Empirical scaling factors are often applied to the calculated harmonic frequencies to compensate for systematic errors arising from vibrational anharmonicity and the incomplete treatment of electron correlation. nist.gov This combined experimental and theoretical approach allows for a detailed and accurate interpretation of the vibrational spectra of this compound.

X-ray Crystallography and Solid-State Structural Analysis for Packing and Crystal Engineering

X-ray crystallography is the definitive method for determining the three-dimensional molecular structure and solid-state packing of this compound. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the principles of crystal engineering.

Intermolecular interactions, such as halogen bonding (Br···Br, Br···F) and π-π stacking, play a significant role in the crystal packing of halogenated aromatic compounds. iucr.orgarkat-usa.org These interactions dictate the supramolecular architecture and influence the physical properties of the material, such as its melting point and density. The study of these interactions is a key aspect of crystal engineering, which aims to design and synthesize crystalline materials with desired properties. acs.org

| Compound | Molecular Formula | Crystal System | Space Group |

| 1,3,5-Tribromobenzene | C₆H₃Br₃ | Orthorhombic | P2₁2₁2₁ |

| 1,2,3-Tribromobenzene | C₆H₃Br₃ | Monoclinic | P2₁/c |

| 1,2,4-Tribromobenzene | C₆H₃Br₃ | Orthorhombic | Fdd2 |

Applications and Advanced Materials Science Incorporating 1,2,5 Tribromo 3 Fluorobenzene Motifs

Role as Versatile Synthetic Intermediates in Pharmaceutical Chemistry

In the field of pharmaceutical chemistry, halogenated aromatic compounds are indispensable intermediates for the synthesis of active pharmaceutical ingredients (APIs). 1,2,5-Tribromo-3-fluorobenzene serves as a key scaffold, leveraging the differential reactivity of its C-Br and C-F bonds. The bromine atoms can be readily substituted or used as reactive sites in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings), allowing for the attachment of various functional groups and the construction of complex molecular architectures.

The presence of the fluorine atom is particularly significant in modern drug design. Fluorine substitution can profoundly alter a molecule's properties by:

Modulating Metabolic Stability: The strength of the C-F bond can block metabolic oxidation at that position, increasing the drug's half-life.

Enhancing Binding Affinity: Fluorine can participate in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, with target proteins.

Altering Lipophilicity and Permeability: Strategic fluorination can fine-tune a molecule's ability to cross biological membranes.

While specific public-domain examples of marketed drugs synthesized directly from this compound are proprietary, analogous structures are crucial. For instance, brominated and chlorinated benzene (B151609) derivatives are known building blocks for veterinary drugs like Sarolaner and Lotilaner, which are isoxazoline (B3343090) parasiticides. google.com The classification of this compound as a "pharmaceutical intermediate" by chemical suppliers underscores its role in the synthesis of complex, biologically active molecules. bldpharm.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 2839-37-4 |

| Molecular Formula | C₆H₂Br₃F |

| Molecular Weight | 332.79 g/mol |

| Appearance | Off-white to light yellow powder |

| Reactivity Sites | 3x C-Br bonds (for cross-coupling, lithiation, etc.), 1x C-F bond (for stability, electronic modulation) |

Integration into Advanced Functional Materials

The unique combination of heavy bromine atoms and a highly electronegative fluorine atom makes this compound an attractive component for a range of advanced functional materials.

Halogenation is a common strategy for tuning the electronic properties of organic semiconductors. The incorporation of this compound motifs can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of a material. This control is critical for optimizing charge injection and transport in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The fluorine atom, due to its strong electron-withdrawing nature, can lower both HOMO and LUMO levels, which can improve the material's stability against oxidation (air stability). The bulky bromine atoms can influence the solid-state packing of the molecules, which is a key determinant of charge carrier mobility. Its classification as an "OLED Material" and "Electronic Material" by suppliers points to its utility in this sector. bldpharm.com

The high bromine content by mass makes this compound a candidate for use as a reactive flame retardant. Brominated flame retardants (BFRs) are highly effective at inhibiting combustion in polymers. researchgate.net They can be incorporated into a polymer backbone either reactively or as an additive. The primary mechanism of action for BFRs occurs in the gas phase during combustion. High temperatures cause the C-Br bonds to break, releasing bromine radicals (Br•). These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion chain reaction, thereby quenching the flame.

Flame Retardancy Mechanism:

Initiation: Polymer + Heat → R• (Polymer Radicals)

Propagation: R• + O₂ → ROO• → H•, OH• (High-energy radicals)

Inhibition (BFR):

Polymer-Br → Br•

Br• + H• → HBr

HBr + OH• → H₂O + Br•

For applications in high-frequency communications, such as 5G technology, materials with a low dielectric constant (Dk) and low dielectric loss (tan δ) are essential to minimize signal delay and ensure signal integrity. Fluoropolymers are highly sought after for these applications. rsc.org The incorporation of fluorine, the most electronegative element, into a polymer has several benefits for its dielectric properties:

Low Polarizability: The C-F bond has very low polarizability, which directly contributes to a lower dielectric constant.

Reduced Moisture Absorption: Fluorinated polymers are hydrophobic, reducing the uptake of water. Since water has a very high dielectric constant (~80), minimizing its presence is crucial for stable electrical performance.

Increased Free Volume: The steric bulk of fluorine atoms can create more free volume within the polymer matrix, which can also help to lower the dielectric constant.

Research into fluorinated polymers has shown the ability to achieve low dielectric constants, with values around 2.5 at high frequencies being reported for polymers containing fluorobenzene (B45895) groups. rsc.orgrsc.org this compound can serve as a monomer or precursor to create such high-performance fluoropolymers with excellent thermal stability and low signal loss characteristics.

Table 2: Dielectric Properties of Representative Fluoropolymers

| Polymer Type | Dielectric Constant (Dk) | Dielectric Loss (tan δ) | Frequency |

|---|---|---|---|

| Standard Polyimide | ~3.5 | ~0.005 | 1 MHz |

| PTFE ("Teflon") | ~2.1 | ~0.0002 | 1 MHz |

| p-DBAF-FBCB (Fluoropolymer) | 2.51 | 0.00241 | 5 GHz |

Data for p-DBAF-FBCB from reference rsc.org.

The design of liquid crystal (LC) molecules requires precise control over molecular shape, polarity, and polarizability to achieve desired mesophases and electro-optical properties. Fluorine substitution is a cornerstone of modern liquid crystal design. beilstein-journals.org The introduction of a fluorine atom can significantly impact the dielectric anisotropy (Δε) of the material, a key parameter for display applications. biointerfaceresearch.combeilstein-journals.org

This compound can serve as a central core for building calamitic (rod-like) or discotic (disc-like) liquid crystals. The halogen atoms provide several advantages:

Polarity: The C-F bond introduces a strong dipole moment, which influences the dielectric anisotropy.

Synthetic Handles: The bromine atoms act as versatile synthetic points to attach mesogenic wings and flexible alkyl or alkoxy tails, which are necessary to induce liquid crystalline behavior.

By using this building block, chemists can synthesize novel liquid crystals with tailored properties for applications in advanced displays and photonic devices. researchgate.netresearchgate.net

In an OLED device, the electron transport layer (ETL) facilitates the efficient injection of electrons from the cathode and their transport to the emissive layer. An ideal ETL material should have high electron mobility and a suitable LUMO energy level to minimize the injection barrier. Halogenation, particularly fluorination, is a widely used technique to engineer materials for ETL applications.

The strong electron-withdrawing nature of the fluorine atom in this compound can be exploited to lower the LUMO energy level of a larger molecule built from it. A lower LUMO level can better align with the work function of common cathode materials (like aluminum or calcium), leading to more efficient electron injection and, consequently, a lower device operating voltage. Its explicit categorization as an "OLED Material" confirms its relevance in this advanced application. bldpharm.com

Development in Agrochemical and Pesticide Research

The introduction of halogen atoms, particularly fluorine, into molecular scaffolds is a well-established strategy in the design of modern agrochemicals to enhance efficacy and metabolic stability. However, a review of the current scientific literature reveals a notable absence of direct research or reported applications specifically involving this compound in the development of new agrochemicals or pesticides. While polyhalogenated aromatic compounds are broadly utilized as intermediates and building blocks in the synthesis of complex active ingredients, the specific utility of this compound in this capacity is not documented in available research. Further investigation would be necessary to determine if its unique combination of bromine and fluorine substituents could offer any advantages in creating novel herbicidal, fungicidal, or insecticidal compounds.

Molecular Recognition and Supramolecular Chemistry Involving Halogen Bonding

The field of supramolecular chemistry relies on weak, non-covalent interactions to construct complex and functional molecular architectures. One such interaction that has garnered significant attention is the halogen bond, a directional interaction between an electrophilic region on a halogen atom and a nucleophilic site. The strength of a halogen bond generally increases with the polarizability of the halogen atom, following the trend F < Cl < Br < I. ijres.orgnih.gov

The structure of this compound, featuring three bromine atoms and one fluorine atom on a benzene ring, makes it a theoretically interesting candidate for studies in molecular recognition and the formation of supramolecular assemblies. The electron-withdrawing nature of the fluorine atom and the aromatic ring can enhance the electrophilic character of the bromine atoms, potentially making them effective halogen bond donors. researchgate.net This could enable the directed self-assembly of this compound molecules or their co-crystallization with other molecules (halogen bond acceptors) to form predictable and stable supramolecular structures. mdpi.com

Despite this potential, there is a lack of specific published research detailing the use of this compound in molecular recognition or supramolecular chemistry. The principles of halogen bonding suggest that this compound could be a valuable tool for crystal engineering and the design of new materials. acs.orgresearchgate.net However, without experimental data, its role in this field remains speculative. Future research could explore its ability to form halogen bonds and its utility in creating novel solid-state materials with tailored properties.

Luminescent Materials and Sensing Applications

The development of new luminescent materials is crucial for advancements in areas such as organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. The incorporation of heavy atoms like bromine into organic molecules can influence their photophysical properties, often promoting intersystem crossing and leading to phosphorescence.

Currently, there is no specific research available that investigates the luminescent properties of this compound or its application in chemical sensing. The potential for this compound to act as a luminescent material or as a component in a sensor would depend on its electronic structure and how it interacts with other molecules or analytes. Halogen bonding has been explored as a mechanism in the design of chemiresistive gas sensors and anion sensors, where the interaction between the halogenated host and the analyte guest triggers a detectable signal. acs.orgmit.edursc.org Given the potential for this compound to engage in halogen bonding, its utility in sensing applications could be a subject for future investigation. However, without empirical studies, any discussion of its luminescent or sensing capabilities is purely theoretical.

Compound Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 2839-37-4 |

| Molecular Formula | C₆H₂Br₃F |

| Molecular Weight | 332.79 g/mol |

| MDL Number | MFCD00142627 |

| EINECS | 923-297-7 |

Environmental Fate, Transport, and Degradation Pathways of 1,2,5 Tribromo 3 Fluorobenzene

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical compound by non-biological processes in the environment. For 1,2,5-Tribromo-3-fluorobenzene, the primary abiotic degradation mechanisms of concern are photodegradation in the atmosphere and water, and to a lesser extent, hydrolysis.

Photodegradation, or photolysis, is the breakdown of chemical compounds by light. In the atmosphere, this process is primarily driven by the reaction of volatile organic compounds with photochemically generated hydroxyl radicals (•OH).

Based on predictive modeling, this compound is expected to exist predominantly in the vapor phase in the atmosphere, making it susceptible to this degradation pathway. The estimated atmospheric half-life, which is the time it takes for half of the amount of the chemical to degrade, is calculated to be approximately 15.5 days. This suggests a moderate persistence in the atmosphere. The degradation process is initiated by the abstraction of a hydrogen atom or addition of the hydroxyl radical to the aromatic ring, leading to further oxidation and eventual mineralization.

Table 1: Predicted Photodegradation Data for this compound

| Environmental Compartment | Degradation Process | Predicted Half-Life | Basis of Prediction |

|---|---|---|---|

| Atmosphere | Reaction with Hydroxyl Radicals | 15.5 days | Quantitative Structure-Activity Relationship (QSAR) Model |

| Aqueous | Direct & Indirect Photolysis | Not available | - |

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. Aryl halides, such as this compound, are generally resistant to hydrolysis under typical environmental conditions (pH 5-9). The carbon-halogen bonds on an aromatic ring are stronger than those in aliphatic compounds due to the sp² hybridization of the carbon and resonance effects, making them less susceptible to nucleophilic substitution by water.

Predictive models indicate that the hydrolysis of this compound is not a significant environmental degradation pathway. The estimated hydrolytic half-life is expected to be on the order of years, suggesting that this process is negligible compared to other potential degradation routes.

Biotic Degradation Processes and Microbial Pathways

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a crucial process in the environmental fate of many persistent organic pollutants.

The biodegradability of this compound has not been experimentally determined. However, predictive models based on its chemical structure suggest that it is not readily biodegradable. The high degree of halogenation is a key factor contributing to its expected persistence.

Under aerobic conditions (in the presence of oxygen), the microbial degradation of halogenated benzenes is typically initiated by dioxygenase enzymes. These enzymes incorporate both atoms of an oxygen molecule into the aromatic ring, forming a dihydroxylated intermediate, a catechol. Subsequent enzymatic reactions lead to ring cleavage and further breakdown. However, the presence of multiple large bromine atoms may sterically hinder the initial enzymatic attack, slowing down the degradation rate.

Under anaerobic conditions (in the absence of oxygen), a different mechanism known as reductive dehalogenation is the primary pathway for the breakdown of highly halogenated aromatic compounds. In this process, microorganisms use the halogenated compound as an electron acceptor, replacing a halogen atom with a hydrogen atom. For this compound, this would likely involve the sequential removal of bromine atoms, leading to less brominated intermediates. This process is often slow and can lead to the accumulation of these intermediate compounds.

Table 2: Predicted Biodegradation Potential of this compound

| Degradation Condition | Predicted Outcome | Primary Predicted Pathway | Basis of Prediction |

|---|---|---|---|

| Aerobic | Not readily biodegradable | Dioxygenation and ring cleavage | QSAR Biodegradation Models |

| Anaerobic | Slow biodegradation possible | Reductive dehalogenation | Analogy to other polyhalogenated benzenes |

The microbial metabolism of this compound would rely on specific enzymes capable of cleaving the carbon-halogen bonds. In aerobic pathways, dioxygenases are the key initiating enzymes. Following the formation of a substituted catechol, catechol dioxygenases would cleave the aromatic ring.

In anaerobic environments, the process of reductive dehalogenation is catalyzed by reductive dehalogenases . These enzymes are part of the metabolism of specific groups of anaerobic bacteria that can use halogenated compounds in their respiration.

There are no experimental studies that have identified the transformation products and metabolites of this compound. However, based on the established degradation pathways of similar compounds, a number of potential intermediates can be hypothesized.

Under aerobic conditions, the initial products would likely be tribromo-fluorocatechols . Subsequent degradation would lead to ring-cleavage products.

Under anaerobic conditions, reductive dehalogenation would be expected to produce a series of less-halogenated intermediates. This could include various isomers of dibromo-fluorobenzene and monobromo-fluorobenzene . The complete degradation to fluorobenzene (B45895) and subsequently to benzene (B151609) is possible but would likely occur over a long period and depend on the presence of suitable microbial communities. The persistence and potential toxicity of these intermediate metabolites are unknown.

Environmental Persistence, Mobility, and Bioaccumulation Potential

The environmental persistence, mobility, and bioaccumulation of a chemical are key indicators of its potential to cause widespread and lasting environmental contamination. These properties are intrinsically linked to the compound's physicochemical characteristics. For this compound, in the absence of extensive empirical data, Quantitative Structure-Activity Relationship (QSAR) models, such as the US EPA's EPI Suite™, provide valuable estimations of these critical parameters.

Environmental Persistence:

The persistence of a chemical in the environment is determined by its resistance to degradation processes, which can be biotic (biodegradation) or abiotic (e.g., hydrolysis, photolysis). The predicted atmospheric half-life of this compound, based on its reaction with hydroxyl radicals, is a key indicator of its persistence in the air. Similarly, its predicted biodegradability provides insight into its persistence in soil and water.

Mobility:

The mobility of this compound in the environment governs its transport between different environmental compartments, such as from soil to water or from water to air. Key parameters influencing mobility include the soil adsorption coefficient (Koc) and Henry's Law Constant. A high Koc value suggests that the compound will be strongly adsorbed to soil and sediment, limiting its movement into groundwater. The Henry's Law Constant indicates the partitioning of the compound between water and air, with a higher value suggesting a greater tendency to volatilize from water bodies into the atmosphere.

Bioaccumulation Potential:

Bioaccumulation refers to the accumulation of a chemical in an organism at a concentration higher than that in the surrounding environment. The bioconcentration factor (BCF) and the octanol-water partition coefficient (log Kow) are critical parameters for assessing bioaccumulation potential. A high log Kow value indicates a greater affinity for fatty tissues, suggesting a higher potential for bioaccumulation in organisms. The BCF provides a quantitative measure of the extent of this accumulation from water.

The following interactive data table summarizes the estimated physicochemical and environmental fate properties of this compound, as predicted by the US EPA EPI Suite™.

Transferability of Environmental Fate Models for Polyhalogenated Benzene Congeners

Environmental fate models are indispensable tools for predicting the distribution and long-term behavior of chemicals in the environment. For polyhalogenated benzenes, multimedia fugacity-based models are particularly useful. These models consider the partitioning of a chemical between different environmental compartments (air, water, soil, sediment) based on its physicochemical properties and the characteristics of the environment.

The transferability of these models across different polyhalogenated benzene congeners, including this compound, is a key consideration. The underlying principles of these models, which are based on fundamental thermodynamic and transport processes, are generally applicable to compounds with similar chemical structures. For instance, the European Variant Berkeley Trent (EVn-BETR) multimedia fugacity model has been used to predict the environmental concentrations of polybrominated diphenyl ether (PBDE) congeners. nih.gov Similarly, fugacity models have been successfully applied to assess the chemical fate of other persistent organic pollutants like polychlorinated biphenyls (PCBs) and hexachlorobenzene (B1673134) (HCB) in specific regions. publications.gc.ca

The accuracy of model predictions for a specific congener like this compound depends on the availability of accurate input parameters, such as those estimated by QSAR models. The structural similarities among polyhalogenated benzenes allow for a degree of confidence in applying these models, as the fundamental partitioning and transport mechanisms are expected to be analogous. However, the specific number and position of halogen substituents can influence physicochemical properties, which in turn affects the model outputs. Therefore, while the model framework is transferable, congener-specific input data is crucial for generating reliable predictions. The continuous development of more sophisticated models, such as nested multimedia fate and transport models, further enhances the ability to predict the environmental fate of a wide range of organic contaminants with greater spatial resolution. rsc.org

Advanced Environmental Monitoring and Detection Strategies for Halogenated Aromatics

The detection and quantification of halogenated aromatic compounds like this compound in various environmental matrices present analytical challenges due to their often low concentrations and the complexity of the sample matrices. Advanced monitoring and detection strategies are therefore essential for accurate environmental assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem Mass Spectrometry (GC-MS/MS):

Gas chromatography coupled with mass spectrometry is a powerful technique for the analysis of halogenated organic compounds. For complex environmental samples, tandem mass spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity, allowing for the detection of trace levels of target compounds even in the presence of interfering substances. This technique has been successfully used for the routine analysis of polychlorinated biphenyls (PCBs) in sediment samples. waters.com The principles of this method are directly applicable to the analysis of other polyhalogenated benzenes.

Passive Sampling Techniques:

Passive sampling offers a cost-effective and time-integrated approach to monitoring volatile and semi-volatile organic compounds in air and water. markes.comepa.gov These samplers accumulate contaminants over an extended period, providing a more representative measure of average concentrations compared to traditional grab sampling. Various types of passive samplers, such as those using polyethylene (B3416737) (PE) or polyoxymethylene (POM), can be deployed in different environmental compartments to monitor the presence of hydrophobic organic contaminants. epa.gov This approach is particularly valuable for long-term monitoring and for assessing contaminant gradients between different environmental media. epa.gov The use of passive air samplers has been demonstrated for monitoring halogenated polycyclic aromatic hydrocarbons, showcasing their utility for this class of compounds.

High-Resolution Mass Spectrometry (HRMS):

For the identification of unknown or emerging halogenated aromatic compounds, high-resolution mass spectrometry provides accurate mass measurements, which can aid in the elucidation of elemental compositions. This is particularly important in non-targeted screening analysis of complex environmental samples where a wide range of contaminants may be present.

The continuous advancement of these analytical techniques is crucial for improving our ability to detect, quantify, and understand the environmental distribution of a vast array of halogenated aromatic compounds, including this compound.

Structure Activity and Structure Property Relationships in 1,2,5 Tribromo 3 Fluorobenzene

Influence of Halogen Substituent Position and Number on Electronic Effects

The electronic nature of a substituted benzene (B151609) ring is primarily governed by the inductive and resonance effects of its substituents. Halogens, in general, exhibit a dual electronic influence: they are electron-withdrawing through the sigma (σ) bonds (inductive effect, -I) and electron-donating through their lone pairs into the pi (π) system of the ring (resonance effect, +R). chemistrysteps.com

The relative positions of the halogens are also critical. The fluorine atom, being the most electronegative halogen, exerts the strongest inductive pull. The three bromine atoms also contribute significantly to this electron withdrawal. This cumulative inductive effect makes the benzene ring in 1,2,5-Tribromo-3-fluorobenzene significantly more electron-deficient than benzene itself.

The resonance effect, while weaker, directs any potential electrophilic attack to the ortho and para positions relative to the halogen. masterorganicchemistry.commasterorganicchemistry.com However, in a polysubstituted system like this, the directing effects of the four halogens are complex and often conflicting. The positions of the substituents themselves block potential reaction sites.

Table 1: General Electronic Effects of Halogen Substituents on a Benzene Ring

| Effect | Description | Influence of Fluorine | Influence of Bromine |

| Inductive Effect (-I) | Withdrawal of electron density through the sigma bond due to high electronegativity. | Strongest among halogens. | Strong, but weaker than fluorine. |

| Resonance Effect (+R) | Donation of lone pair electrons into the aromatic π-system. | Weakest among halogens due to poor orbital overlap. | Weaker than iodine, but contributes to ortho, para-direction. |

Steric Hindrance and Molecular Conformation due to Multiple Halogen Atoms

The presence of multiple, bulky halogen atoms on the benzene ring introduces significant steric hindrance. In this compound, the two bromine atoms at positions 1 and 2 are ortho to each other, leading to considerable steric strain. wikipedia.org This steric crowding can influence the molecule's conformation and its ability to interact with other molecules or surfaces.

The van der Waals radii of the halogen atoms play a crucial role in determining the extent of steric hindrance. Bromine has a significantly larger van der Waals radius than fluorine and hydrogen. The proximity of the two ortho bromine atoms can cause distortion of the benzene ring from perfect planarity and may influence the bond lengths and angles of the substituents.

This steric hindrance has a profound impact on the reactivity of the molecule. libretexts.org For instance, reactions that require the approach of a bulky reagent to the aromatic ring will be significantly slower at positions shielded by the large bromine atoms. The "ortho effect," where ortho-substituents sterically influence a nearby functional group, is a well-documented phenomenon in substituted benzenes. wikipedia.org In this compound, this effect would be pronounced around the C1-C2 bond.

Table 2: Van der Waals Radii of Relevant Atoms

| Atom | Van der Waals Radius (Å) |

| Hydrogen | 1.20 |

| Fluorine | 1.47 |

| Bromine | 1.85 |

Role of Halogen Bonding Interactions in Intermolecular Associations

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. wikipedia.org This occurs due to the anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential (a "σ-hole") along the axis of the C-X bond. ijres.org The strength of the halogen bond generally increases with the polarizability of the halogen, following the trend F < Cl < Br < I. nih.gov